![molecular formula C11H10F3N3O B2939419 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine CAS No. 1183457-90-0](/img/structure/B2939419.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine
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Overview
Description
“1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1052564-95-0 . It has a molecular weight of 257.22 . It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in the form of oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
The synthesis and spectroscopic analysis of pyrazole derivatives, including compounds structurally related to "1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine," are fundamental research areas. Studies often focus on the preparation of new Schiff base ligands and their characterization using techniques such as UV-Vis, FT-IR, NMR spectroscopy, and X-ray crystallography. These investigations provide insights into the chemical and physical properties of pyrazole compounds, aiding in the development of materials with potential applications in various fields, including materials science and medicinal chemistry (Hayvalı et al., 2010).
Theoretical Studies
Theoretical explorations, including electronic structure calculations and vibrational assignments of pyrazole derivatives, contribute to understanding the molecular structure, reactivity, and electronic properties of these compounds. Such studies, often employing methods like Hartree Fock (HF) and density functional theory (DFT), compare theoretical findings with experimental data to validate computational models. This research aids in predicting the behavior of pyrazole compounds in various chemical environments, facilitating their application in designing new materials and drugs (Shukla et al., 2015).
Biological Activities
Investigations into the biological activities of pyrazole derivatives encompass the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These studies involve the synthesis of novel compounds and their evaluation against various biological targets. By elucidating the structure-activity relationships, researchers aim to develop new therapeutic agents with improved efficacy and selectivity. The findings contribute to the discovery of potential drugs for treating diseases like cancer and microbial infections (Titi et al., 2020).
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets.
Biochemical Pathways
Given its potential interaction with the lmptr1 pocket , it may influence the pathways associated with this protein.
Pharmacokinetics
The trifluoromethoxy group in its structure may influence its pharmacokinetic properties, as fluorine atoms are known to enhance the metabolic stability and bioavailability of drugs .
Result of Action
Based on its potential interaction with the lmptr1 pocket , it may influence the function of this protein and thereby affect the cellular processes it is involved in.
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIKHWVJZISFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine |
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